molecular formula C10H19FN2O2S B14115847 4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride

4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride

Cat. No.: B14115847
M. Wt: 250.34 g/mol
InChI Key: BVNGCHDGSNAXLT-UHFFFAOYSA-N
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Description

4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride is a chemical compound with the molecular formula C10H19FN2O2S and a molecular weight of 250.33 g/mol . This compound is known for its unique chemical structure, which includes a piperidine ring, a sulfonyl fluoride group, and an imine linkage. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents under controlled conditions. The specific synthetic route may vary, but a common method includes:

    Starting Materials: Piperidine, sulfonyl fluoride, and 3-methylbutylideneamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction temperature is typically maintained between 0°C and room temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the imine linkage to an amine group.

    Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as ammonia, ethanol, or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The imine linkage may also play a role in binding to specific molecular targets, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.

    4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl bromide: Similar structure but with a sulfonyl bromide group.

    4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl iodide: Similar structure but with a sulfonyl iodide group.

Uniqueness

4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity and stability compared to other halogenated sulfonyl derivatives. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective.

Properties

Molecular Formula

C10H19FN2O2S

Molecular Weight

250.34 g/mol

IUPAC Name

4-(3-methylbutylideneamino)piperidine-1-sulfonyl fluoride

InChI

InChI=1S/C10H19FN2O2S/c1-9(2)3-6-12-10-4-7-13(8-5-10)16(11,14)15/h6,9-10H,3-5,7-8H2,1-2H3

InChI Key

BVNGCHDGSNAXLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=NC1CCN(CC1)S(=O)(=O)F

Origin of Product

United States

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